4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound contains a benzothiazole ring, which is a common structural motif in many biologically active compounds. Benzothiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The cyano group (-CN) and the benzamide moiety in the compound could potentially participate in hydrogen bonding and other interactions with biological targets, influencing their activity .
Biochemical Pathways
Benzothiazoles and benzamides are involved in a variety of biochemical pathways, depending on their specific targets. They may influence signal transduction, enzymatic activity, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, polarity, and the presence of functional groups. The cyano group, for instance, could influence the compound’s lipophilicity and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if the compound were to inhibit an enzyme, the result could be a decrease in the production of a certain metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features .
Medicine: 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has shown potential as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, making it valuable in the fields of materials science and nanotechnology .
Comparison with Similar Compounds
- 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Uniqueness: The presence of both the cyano group and the benzamide moiety in this compound makes it unique compared to other benzothiazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-10-7-11(2)15-14(8-10)22-17(19-15)20-16(21)13-5-3-12(9-18)4-6-13/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKLWSDRCSOXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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